
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitro group at the fourth position and a methyl group at the third position of the isoxazole ring, along with an amino group and an oxoethyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-methyl-4-nitroisoxazole with appropriate reagents to introduce the amino and oxoethyl acetate groups. One common method involves the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole with isatin, followed by selective synthesis of the desired product through retro-Henry type reactions and Friedel–Crafts alkylation reactions in aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-Methyl-4-aminoisoxazol-5-yl)amino)-2-oxoethyl acetate, while substitution reactions can introduce various functional groups at the nitro position.
科学研究应用
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for diseases such as Chagas disease.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can generate free radicals, leading to oxidative stress in biological systems. This compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: A versatile intermediate used in retro-Henry and Friedel–Crafts alkylation reactions.
5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitroisoxazole: Used in cyclopropanation reactions under phase transfer catalysis conditions.
Uniqueness
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H9N3O6 |
|---|---|
分子量 |
243.17 g/mol |
IUPAC 名称 |
[2-[(3-methyl-4-nitro-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H9N3O6/c1-4-7(11(14)15)8(17-10-4)9-6(13)3-16-5(2)12/h3H2,1-2H3,(H,9,13) |
InChI 键 |
ODGTUCGETWQTAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
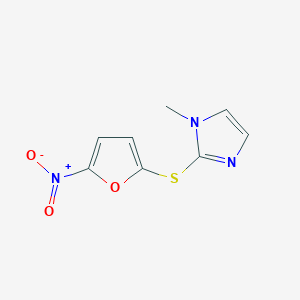
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
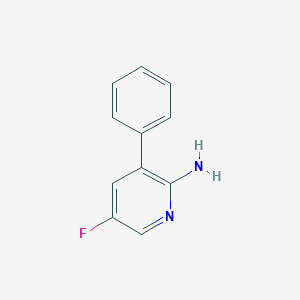
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
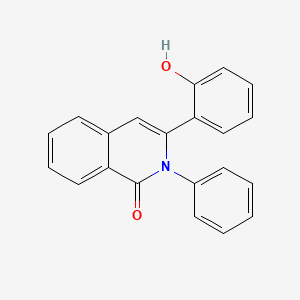
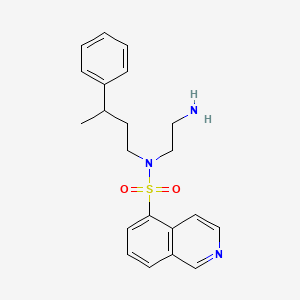
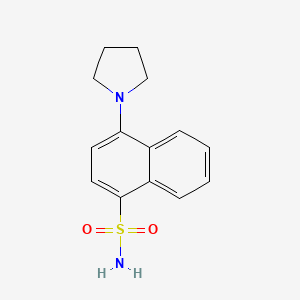
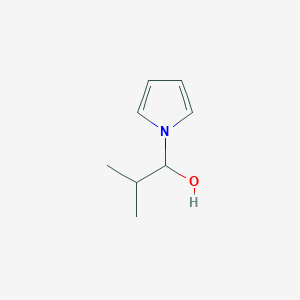
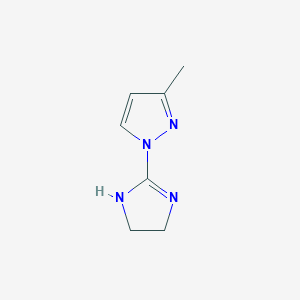
![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
